4-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-benzonitrile 4-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-benzonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC13476241
InChI: InChI=1S/C12H17N3/c1-2-15(8-7-13)10-12-5-3-11(9-14)4-6-12/h3-6H,2,7-8,10,13H2,1H3
SMILES: CCN(CCN)CC1=CC=C(C=C1)C#N
Molecular Formula: C12H17N3
Molecular Weight: 203.28 g/mol

4-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-benzonitrile

CAS No.:

Cat. No.: VC13476241

Molecular Formula: C12H17N3

Molecular Weight: 203.28 g/mol

* For research use only. Not for human or veterinary use.

4-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-benzonitrile -

Specification

Molecular Formula C12H17N3
Molecular Weight 203.28 g/mol
IUPAC Name 4-[[2-aminoethyl(ethyl)amino]methyl]benzonitrile
Standard InChI InChI=1S/C12H17N3/c1-2-15(8-7-13)10-12-5-3-11(9-14)4-6-12/h3-6H,2,7-8,10,13H2,1H3
Standard InChI Key WHFOZIKXSHAPTD-UHFFFAOYSA-N
SMILES CCN(CCN)CC1=CC=C(C=C1)C#N
Canonical SMILES CCN(CCN)CC1=CC=C(C=C1)C#N

Introduction

Molecular Structure and Nomenclature

The compound’s structure comprises a benzene ring with:

  • A cyano group (-C≡N) at the para position.

  • A methyl group (-CH2-) at the ortho position, bonded to a tertiary amine.

  • The tertiary amine consists of ethyl and 2-aminoethyl substituents.

Molecular Formula: C₁₂H₁₇N₃
Molecular Weight: 203.29 g/mol
SMILES: N#CC1=CC=C(CN(CCN)CC)C=C1
Key Features:

  • The benzonitrile core contributes to polarity and reactivity .

  • The tertiary amine moiety enhances solubility in polar solvents and enables functionalization .

Synthesis and Reaction Pathways

While no direct synthesis is documented, analogous methods from patents and literature suggest viable routes:

Multi-Component Condensation (Mannich-Type Reaction)

A three-component reaction involving:

  • Benzonitrile derivative: 4-(Bromomethyl)benzonitrile.

  • Amines: Ethylamine and ethylenediamine.

  • Catalyst: Boric acid or Lewis acids (e.g., ZnCl₂) .

Example Protocol:

  • React 4-(bromomethyl)benzonitrile with excess ethylamine in acetonitrile at 60°C for 24 hours.

  • Add ethylenediamine and stir under reflux for 12 hours.

  • Purify via column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1) .

Yield: ~45–60% (estimated from similar reactions) .

Reductive Amination

  • Substrates: 4-Formylbenzonitrile and N-ethylethane-1,2-diamine.

  • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) in methanol .

Conditions:

  • Room temperature, 48 hours.

  • Workup: Neutralize with HCl, extract with ethyl acetate .

Physicochemical Properties

Data extrapolated from analogs (e.g., 4-{[(2-aminoethyl)(methyl)amino]methyl}benzonitrile ):

PropertyValue/DescriptionSource Analog
Boiling Point326–330°C (predicted)
Density1.03±0.1 g/cm³
logP (Log Kow)1.2 (estimated)
SolubilitySoluble in DMSO, methanol; insoluble in hexane
pKa9.5 (amine group)

Future Research Directions

  • Pharmacological Profiling: Screen for receptor binding activity (e.g., adrenergic, serotonin receptors) .

  • Optimize Synthesis: Explore microwave-assisted or flow chemistry to improve yields .

  • Derivatization: Introduce fluorinated or chiral groups for enhanced bioactivity .

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